
Methyl 3-(aminomethyl)-2-hydroxyhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(aminomethyl)-2-hydroxyhexanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ester functional group, an amino group, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(aminomethyl)-2-hydroxyhexanoate can be achieved through several methods. One common approach involves the esterification of the corresponding amino acid with methanol in the presence of an acid catalyst such as trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the use of large-scale esterification reactors. The process may include the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure the complete conversion of the starting materials to the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(aminomethyl)-2-hydroxyhexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the ester group can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 3-(aminomethyl)-2-hydroxyhexanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-(aminomethyl)-2-hydroxyhexanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester and hydroxyl groups can participate in various chemical reactions. These interactions can influence biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(aminomethyl)-2-hydroxybutanoate
- Methyl 3-(aminomethyl)-2-hydroxyheptanoate
- Methyl 3-(aminomethyl)-2-hydroxyhexanoate
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interactions. Its combination of functional groups makes it a versatile compound for research and industrial applications .
Propiedades
Fórmula molecular |
C8H17NO3 |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
methyl 3-(aminomethyl)-2-hydroxyhexanoate |
InChI |
InChI=1S/C8H17NO3/c1-3-4-6(5-9)7(10)8(11)12-2/h6-7,10H,3-5,9H2,1-2H3 |
Clave InChI |
FHRZHMFQSWRGRZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CN)C(C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


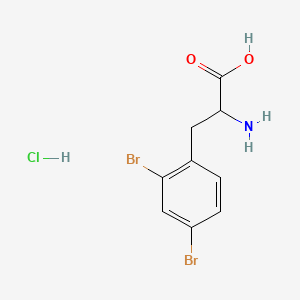
![4-[3-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13641731.png)

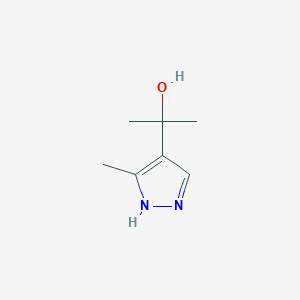
![(3Z)-3-[(4-hydroxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13641737.png)
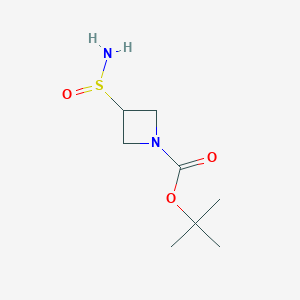
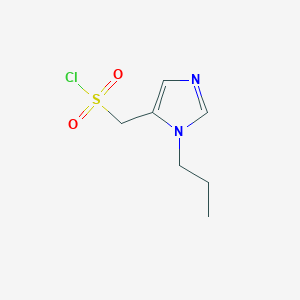

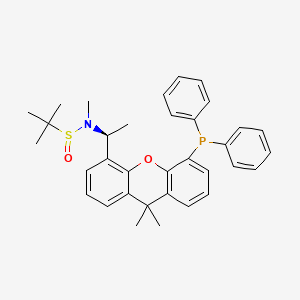
![{2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine](/img/structure/B13641755.png)
![5'-Fluorospiro[cyclopentane-1,3'-indoline]](/img/structure/B13641766.png)
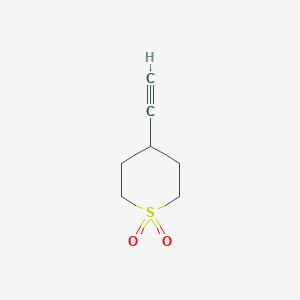

![2-[(4-Methoxybenzyl)oxy]ethanesulfonyl Chloride](/img/structure/B13641815.png)
